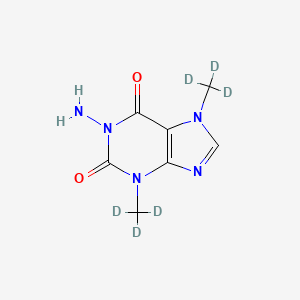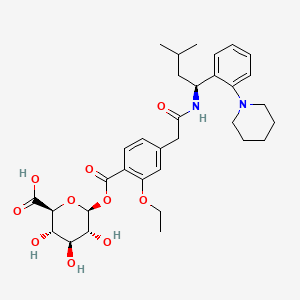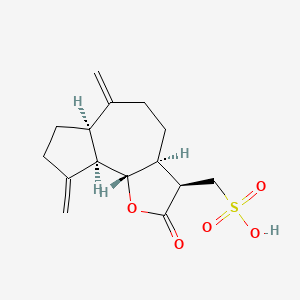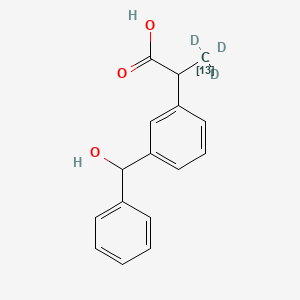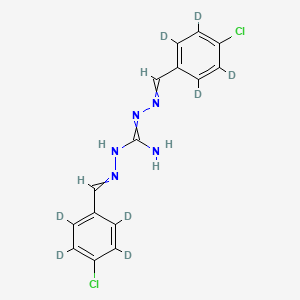
Robenidine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Robenidine-d8 is an analytical standard . It is a deuterium-labeled version of Robenidine hydrochloride , which is an anticoccidial agent . It is used in pharmaceutical analytical testing .
Molecular Structure Analysis
This compound has the molecular formula C15H5D8Cl2N5 . Its molecular weight is 342.25 or 378.71 depending on whether it is in the form of a neat compound or a hydrochloride . The structure of this compound includes two chlorophenyl groups linked by a guanidine group .Wissenschaftliche Forschungsanwendungen
Antifungal Applications : Robenidine exhibits significant antifungal activity against a range of pathogens, including Candida albicans. It has been found to inhibit yeast cell growth, filamentation, and biofilm formation. This compound may target the cell wall integrity signaling pathway, offering a promising antifungal strategy and a potential candidate for repositioning in the treatment of fungal infections (Mei et al., 2020).
Cytoprotective Properties : Structurally similar to guanabenz, robenidine has been shown to protect cells from tunicamycin-induced unfolded protein responses, comparable to guanabenz. Its mechanism is independent of the protein phosphatase PP1:PPP1R15A, suggesting its potential in managing protein misfolding–associated diseases (Claes et al., 2019).
Antimalarial Activity : Robenidine and its analogues have shown excellent activity against drug-resistant malaria strains. Selected compounds demonstrated effective in vivo efficacy against murine Plasmodium yoelii, highlighting their potential in antimalarial therapies (Krollenbrock et al., 2021).
Antimicrobial Activity Against Human and Veterinary Pathogens : Robenidine has demonstrated potent antimicrobial activity alone or in combination with other agents like EDTA against various Gram-negative and Gram-positive pathogens. This includes potential applications in treating infections associated with canine otitis externa and human skin and soft tissue infections (Khazandi et al., 2019).
Nutrient Transport and Digestion : In rabbits, robenidine has been found to affect sugar and amino acid intestinal transport and membrane-bound intestinal digestion, suggesting its impact on nutrient absorption and metabolism (Sorribas et al., 1993).
Biotic Transformation in Soil : Research on the biotic degradation of robenidine in soil revealed its transformation under aerobic and anaerobic conditions, leading to the discovery of several biotic transformation products (Hansen et al., 2012).
Anticoccidial Applications : Studies on robenidine's efficacy against coccidiosis in poultry and rabbits highlight its role as a preventive agent in animal health. It is effective against various Eimeria species with minimal cross-resistance to other anticoccidials (Kennett et al., 1974; Mcloughlin & Chute, 1978).
Antibacterial Applications in Multidrug-Resistant Infections : Robenidine analogues have shown efficacy against Gram-positive bacterial strains such as MRSA and VRE. Their activity extends to clinical isolates of MRSA and MSSA without inducing significant cytotoxicity or hemolysis (Abraham et al., 2016).
Antigiardial Activity : Novel guanidine compounds based on robenidine have been synthesized and screened for antigiardial activity, revealing potent efficacy against Giardia, a parasite causing giardiasis. This suggests potential applications in treating giardiasis with improved safety profiles compared to existing treatments (Stevens et al., 2022).
Wirkmechanismus
Target of Action
Robenidine-d8, like its parent compound robenidine, is primarily used as a coccidiostat drug . Its main targets are the coccidian parasites, where it slows both their growth and reproductive cycles . This makes this compound effective in controlling coccidiosis, a lethal infection in poultry that poses a significant economic burden .
Mode of Action
This compound interacts with its targets, the coccidian parasites, by disrupting their growth and reproductive cycles . An analog of robenidine has been shown to exhibit potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential .
Biochemical Pathways
It is known that robenidine and its analogs disrupt the cell membrane potential , which could affect a variety of cellular processes and pathways.
Pharmacokinetics
Studies on robenidine hydrochloride in fish have shown that it is administered orally and then monitored at predetermined time points for concentrations of robenidine and its potential major metabolites . The elimination half-lives of robenidine and its major metabolite in grass carp muscle were calculated to be 17.31 h and 138.53 h, respectively .
Result of Action
The primary result of this compound’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, this compound reduces the impact of this lethal infection . In addition, an analog of robenidine has been shown to have bactericidal activity against certain bacterial pathogens by disrupting the cell membrane potential .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, cross-contamination of non-target feedingstuffs by robenidine has been reported . Additionally, the presence of certain compounds, such as ethylenediaminetetraacetic acid (EDTA) or polymyxin B nonapeptide (PMBN), can enhance the antimicrobial activity of robenidine .
Safety and Hazards
Zukünftige Richtungen
Robenidine, the non-deuterated form of Robenidine-d8, is structurally similar to guanabenz, which are currently undergoing clinical trials as cytoprotective agents for the management of neurodegenerative diseases . Both robenidine and guanabenz protect cells from a tunicamycin-induced unfolded protein response to a similar degree . Therefore, this compound may also have potential applications in the management of neurodegenerative diseases .
Biochemische Analyse
Cellular Effects
Robenidine-d8 has been reported to exhibit antimicrobial activity against Gram-negative bacterial pathogens . It has been found to be bactericidal against certain strains of bacteria . In the presence of sub-inhibitory concentrations of either EDTA or PMBN, Robenidine exhibits antimicrobial activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
Molecular Mechanism
It has been suggested that Robenidine disrupts cell wall integrity, exerting its antifungal activity . This disruption is thought to occur via the Mkc1 phosphorylation pathway, affecting both chitin and mannan compositions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have significant effects over time. For instance, time-kill curves for Robenidine in the presence of EDTA showed significant antimicrobial activity against Pseudomonas aeruginosa
Dosage Effects in Animal Models
In animal models, specifically in Channel catfish (Ictalurus punctatus), Robenidine hydrochloride was administered orally at a dose of 20 mg/kg . The study aimed to monitor Robenidine levels and possible metabolites in the fish to provide a theoretical basis for the development of maximum residue limits (MRLs) for Robenidine in aquatic animals .
Metabolic Pathways
It has been suggested that the oxidation of tetrachlorobenzaldehyde to tetrachlorobenzoic acid is the first step in the metabolic pathway of Robenidine in rabbits . This is followed by conjugation with glycine to form PCBA species .
Eigenschaften
IUPAC Name |
1,2-bis[(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOFYEJFXBSZGE-PGRXLJNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=NNC(=NN=CC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
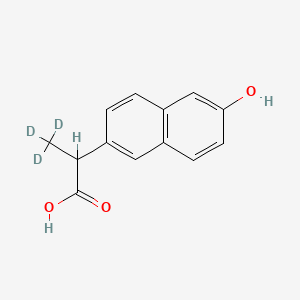
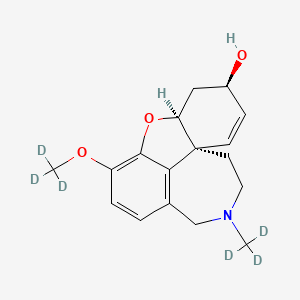
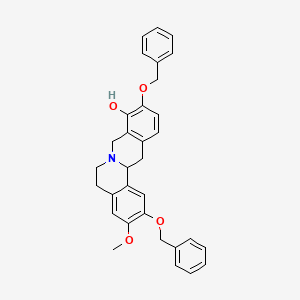


![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)
